molecular formula C40H60Cl4Ru4 B1169057 Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer CAS No. 113860-07-4

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer

Cat. No.: B1169057
CAS No.: 113860-07-4
M. Wt: 1087.0 g/mol
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Description

Significance of Ruthenium Complexes in Catalysis and Organic Synthesis

Ruthenium complexes have emerged as indispensable tools in modern organic chemistry due to their remarkable versatility, efficiency, and high selectivity in facilitating a wide array of chemical transformations. These properties make them crucial for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials numberanalytics.comresearchgate.net. The importance of ruthenium catalysis is underscored by its widespread adoption in both academic research and industrial applications numberanalytics.com.

Key historical developments highlight the impact of ruthenium complexes, notably the groundbreaking discoveries of olefin metathesis catalyzed by Grubbs' catalysts and selective asymmetric hydrogenation by Noyori's catalysts, both of which were recognized with Nobel Prizes numberanalytics.comnih.gov. Beyond these, ruthenium catalysts are proficient in promoting various carbon-carbon and carbon-heteroatom bond-forming reactions, C-H activation, and a spectrum of oxidation and reduction processes researchgate.netnih.govevitachem.come-bookshelf.de. Compared to other platinum group metals like rhodium, ruthenium is a relatively more cost-effective metal, further enhancing its appeal in synthetic methodologies researchgate.net.

Role of Pentamethylcyclopentadienyl (Cp*) Ligands in Organoruthenium Chemistry

The pentamethylcyclopentadienyl ligand, commonly abbreviated as Cp* (η⁵-C₅(CH₃)₅), plays a pivotal role in organoruthenium chemistry. As an electron-rich and sterically bulky η⁵-bonded ligand, Cp* imparts enhanced stability and steric protection to the metal center, influencing the reactivity patterns of the resulting complexes smolecule.comutc.eduresearchgate.netcdnsciencepub.com. Its inertness towards substitution often allows it to function as a "spectator" ligand, maintaining its coordination while other ligands participate in catalytic cycles utc.edursc.org.

Organometallic complexes featuring the Cp* ligand are highly valued across various fields. They are extensively utilized as catalysts in numerous organic transformations, leveraging the unique electronic and steric environment provided by Cp* to achieve desired selectivity and efficiency researchgate.netcdnsciencepub.com.

Overview of Tetrameric Organoruthenium(II) Complexes and Cluster Chemistry

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer, frequently denoted as [Cp*RuCl]₄, is a significant example of a tetrameric organoruthenium(II) complex. This compound features a cluster structure where four ruthenium atoms are coordinated with chlorido and pentamethylcyclopentadienyl ligands evitachem.comsmolecule.com. The molecular architecture contributes to its distinct chemical behavior and applications.

Physical and Chemical Properties of this compound

PropertyValue
AppearanceDark red crystalline powder
Molecular FormulaC₄₀H₆₀Cl₄Ru₄
Molecular Weight1087.00 g/mol
Melting Point276-278 °C
SensitivityAir, moisture, and heat sensitive
SolubilitySoluble in organic solvents

The synthesis of this compound is typically achieved through the reduction of pentamethylcyclopentadienyl ruthenium dichloride, [(C₅(CH₃)₅)RuCl₂]₂ or [Cp*RuCl₂]₂, most commonly employing zinc as the reducing agent evitachem.comwikipedia.org. The reaction proceeds as follows:

2 [CpRuCl₂]₂ + 2 Zn → [CpRuCl]₄ + 2 ZnCl₂ evitachem.comwikipedia.org

The resulting tetrameric product is diamagnetic wikipedia.org.

This compound finds application in diverse areas such as catalysis and materials science. It has been explored as a catalyst for reactions like olefin metathesis, a crucial process for rearranging carbon-carbon double bonds in alkenes, and various hydrogenation reactions evitachem.comsmolecule.comchemimpex.comchemimpex.com. Furthermore, it shows promise in materials science, particularly as a precursor for the deposition of ruthenium thin films via chemical vapor deposition (CVD) techniques, which are valuable for electronic and magnetic devices smolecule.comchemimpex.comchemimpex.com.

Properties

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C10H15.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;/h4*1-5H3;4*1H;;;;/q4*-1;;;;;4*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYJCIIJQVNGGB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60Cl4Ru4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1087.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113860-07-4
Record name Tetra-μ3-chlorotetrakis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]tetraruthenium
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Record name Chloro(pentamethylcyclopentadienyl)ruthenium(II) Tetramer
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Synthesis and Advanced Structural Elucidation of Chloro Pentamethylcyclopentadienyl Ruthenium Ii Tetramer

Synthetic Methodologies for the Tetrameric Framework

The synthesis of the chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer, often abbreviated as [Cp*RuCl]₄, is predominantly achieved through the chemical reduction of a suitable Ruthenium(III) precursor.

Reduction-Based Approaches from Ruthenium(III) Precursors

The most established and widely utilized method for the synthesis of the diamagnetic Ru(II) tetramer, [CpRuCl]₄, involves the reduction of its Ru(III) analogue, the dimeric pentamethylcyclopentadienyl ruthenium dichloride, [CpRuCl₂]₂. This conversion is typically accomplished using a metallic reducing agent.

The general reaction scheme is as follows:

2 [CpRuCl₂]₂ + 2 Zn → [CpRuCl]₄ + 2 ZnCl₂ dtic.mil

In this reaction, zinc dust acts as the reducing agent, converting the ruthenium centers from the +3 to the +2 oxidation state. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature acs.org. The stoichiometry involves one equivalent of zinc per equivalent of the ruthenium dimer [Cp*RuCl₂]₂ acs.org. The process is conducted under an inert atmosphere using standard Schlenk techniques to prevent the oxidation of the air-sensitive compounds involved rsc.org.

Photochemical and Thermal Synthetic Routes

Currently, there is limited information available in the scientific literature detailing specific photochemical or thermal synthetic routes for the direct synthesis of the this compound. While photochemical methods are employed in the study and application of various other ruthenium complexes, particularly in the context of photo-induced electron transfer and solar energy conversion, their application for the synthesis of this specific tetrameric framework is not well-documented acs.orgacs.orgscbt.com. Similarly, thermal decomposition is a known method for generating certain organometallic clusters, but specific protocols for the preparation of [Cp*RuCl]₄ via this route are not prominently reported bath.ac.uk.

Development of Improved Synthetic Efficiencies

While specific studies focused solely on optimizing the yield of [CpRuCl]₄ are not extensively detailed, the reduction method is generally considered efficient. High yields, often in the range of 60% to 95%, are achievable for related dienyl-ruthenium(II) complexes under controlled conditions. The synthesis of derivatives from the [CpRuCl]₄ tetramer has also been reported with high efficiency, such as the preparation of Cp*Ru(dppm)Cl in 71% yield acs.org. General principles for maximizing yields in such organometallic syntheses include the use of pure, dry solvents, strict adherence to an inert atmosphere to prevent side reactions with oxygen or moisture, and careful control of stoichiometry and reaction times rsc.org.

Advanced Spectroscopic Characterization (excluding basic identification data)

Due to a lack of available specific research data in the provided search results for the detailed Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopies (IR, Raman) of the this compound, the following sections cannot be detailed at this time.

A comprehensive analysis would require experimental or computational data that includes:

For NMR: The ¹H and ¹³C chemical shifts and coupling constants for the pentamethylcyclopentadienyl (Cp) ligand to confirm the magnetic equivalence of the four [CpRuCl] units within the tetramer's diamagnetic cubane (B1203433) structure.

For Vibrational Spectroscopy: The specific frequencies of infrared and Raman active modes corresponding to the Ru-Cl and Ru-ring bonds to provide insight into the strength and nature of the bonding within the Ru₄Cl₄ core.

Without access to these specific spectral data, a thorough and scientifically accurate discussion for sections 2.2.1 and 2.2.2 cannot be provided.

High-Resolution Mass Spectrometry for Cluster Composition and Integrity

High-resolution mass spectrometry (HRMS) is a powerful analytical tool for confirming the elemental composition and structural integrity of complex molecules like this compound. This technique measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, allowing for the determination of molecular formulas and the verification of the tetrameric cluster.

For a molecule with the formula C₄₀H₆₀Cl₄Ru₄, the theoretical monoisotopic mass is approximately 1087.96 g/mol . In HRMS analysis, such as Electrospray Ionization Time-of-Flight (ESI-TOF), the instrument would be expected to detect a molecular ion peak corresponding to this mass. The high resolving power of the spectrometer allows for the differentiation of the complex isotopic pattern that arises from the presence of multiple ruthenium and chlorine isotopes.

The natural isotopic abundances of ruthenium (⁷ isotopes) and chlorine (² isotopes) create a unique and predictable isotopic distribution pattern for the [Cp*RuCl]₄ cluster. By comparing the experimentally observed isotopic pattern with the theoretically simulated pattern, researchers can unequivocally confirm the composition of the cluster, ensuring that it consists of four ruthenium atoms, four chlorine atoms, and four pentamethylcyclopentadienyl ligands. The integrity of the tetrameric structure in the gas phase under the soft ionization conditions of ESI is also confirmed by the dominance of the peak corresponding to the intact cluster.

Crystallographic Analysis of the Tetrameric Cluster

Single-Crystal X-ray Diffraction for Molecular Geometry and Connectivity

Single-crystal X-ray diffraction is the premier technique for determining the precise molecular geometry and atomic connectivity of crystalline compounds. A single crystal of [Cp*RuCl]₄ is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

A key structural study has revealed that this compound crystallizes in the triclinic space group Pī semanticscholar.org. The unit cell parameters obtained from this analysis provide a fundamental description of the crystal lattice.

ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)11.281
b (Å)11.354
c (Å)18.846
α (°)82.20
β (°)82.03
γ (°)65.45
Volume (ų)2166.3
Z2

This interactive table summarizes the crystallographic data for this compound. semanticscholar.org

Analysis of the Ru₄Cl₄ Core Structure and Coordination Geometry

The single-crystal X-ray diffraction analysis reveals that the core of the [CpRuCl]₄ molecule consists of a distorted cubane-like arrangement of four ruthenium atoms and four chlorine atoms semanticscholar.org. In this Ru₄Cl₄ core, the ruthenium and chlorine atoms occupy alternating vertices of the cube. Each ruthenium atom is coordinated to three bridging chloride ions (µ₃-Cl) and one η⁵-pentamethylcyclopentadienyl (Cp) ligand.

The coordination geometry around each ruthenium(II) center can be described as a "piano-stool" configuration, which is common for half-sandwich organometallic compounds. The planar Cp* ligand serves as the "seat" of the stool, while the three chlorine atoms and the other three ruthenium atoms form the "legs". The bridging nature of the chlorine atoms links the four Ru(Cp*) units together to form the stable tetrameric cluster. The distortion from a perfect cubic geometry is reflected in the variance of Ru-Ru and Ru-Cl bond lengths and the Ru-Cl-Ru and Cl-Ru-Cl bond angles throughout the core structure.

Bond/AngleTypical Range (Å or °)
Ru-Ru distance~3.6-3.8
Ru-Cl bond length~2.4-2.5
Ru-C(Cp*) bond length~2.1-2.2
Ru-Cl-Ru angle~95-100
Cl-Ru-Cl angle~80-85

This interactive table presents typical bond distances and angles within the Ru₄Cl₄ core, derived from crystallographic studies of similar cubane-type clusters.

Intermolecular Interactions and Solid-State Architecture

The solid-state architecture of this compound is dictated by the packing of the individual tetrameric molecules within the crystal lattice. The arrangement of these molecules is governed by weak intermolecular forces. Given the structure of the [Cp*RuCl]₄ molecule, the primary intermolecular interactions are expected to be van der Waals forces.

Reactivity and Mechanistic Insights into Chloro Pentamethylcyclopentadienyl Ruthenium Ii Tetramer

Ligand Exchange and Substitution Chemistry

The reactivity of [Cp*RuCl]4 is largely characterized by the lability of its chloride ligands, which can be readily substituted by a variety of other ligands. This section explores the dynamics of these substitution reactions and the formation of new organometallic derivatives.

Chloride Anion Lability and Substitution Pathways

The chloride anions in the [CpRuCl]4 tetramer are held in bridging positions between ruthenium centers. The cleavage of this tetrameric structure is a key initial step in many of its reactions. This process is typically facilitated by coordinating solvents or incoming ligands, which can break the chloride bridges to form monomeric or dimeric intermediates. For instance, in the presence of a coordinating solvent (S), the tetramer can dissociate into species such as [CpRuCl(S)n].

The substitution of the chloride ligand can proceed through different mechanistic pathways, primarily dissociative or associative mechanisms. The specific pathway is influenced by factors such as the nature of the incoming ligand, the solvent, and the reaction conditions. In a dissociative pathway, a chloride ion first dissociates from the ruthenium center, creating a coordinatively unsaturated intermediate that is then attacked by the incoming ligand. Conversely, an associative pathway involves the initial coordination of the incoming ligand to the ruthenium center, forming a higher-coordinate intermediate, followed by the departure of the chloride ion. Density functional theory calculations on related ruthenium-arene complexes suggest that aquation, the substitution of a halide by water, can occur via a concerted interchange mechanism. nih.gov

Reactivity with Neutral Donor Ligands (e.g., Phosphines, N-heterocycles)

[CpRuCl]4 exhibits extensive reactivity with a wide range of neutral donor ligands, most notably phosphines and N-heterocyclic carbenes (NHCs). These reactions typically lead to the formation of stable monomeric [CpRuCl(L)2] or [Cp*RuCl(L)(L')] complexes.

Phosphines: The reaction of [CpRuCl]4 with phosphine ligands (PR3) is a common method for the synthesis of CpRu(phosphine) complexes. The steric and electronic properties of the phosphine ligand significantly influence the course of the reaction and the stability of the resulting products. For example, the reaction with triphenylphosphine (PPh3) readily yields Cp*RuCl(PPh3)2. A series of ruthenium hydride complexes of the type CpRu(CO)(L)H, where L is a phosphine, have been prepared by the reaction of Cp(CO)2RuH with the corresponding phosphine ligand. nih.govpnnl.gov

N-heterocyclic carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with ruthenium. The reaction of [CpRuCl]4 with free NHCs or their precursors leads to the formation of robust CpRuCl(NHC) complexes. These complexes have garnered significant attention due to their applications in catalysis. The substitution of a CO ligand in [Ru4(μ-H)4(CO)12] by an NHC proceeds readily at room temperature, even with bulky carbenes. unioviedo.es

Table 1: Representative Reactions of [Cp*RuCl]4 with Neutral Donor Ligands

Incoming Ligand (L) Product Reference
Triphenylphosphine (PPh3) Cp*RuCl(PPh3)2 nih.gov
1,3-dimesitylimidazolin-2-ylidene (IMes) Cp*RuCl(IMes) unioviedo.es
Pyridine (py) [Cp*RuCl(py)n] uliege.be

Formation of New Organometallic Complexes and Derivatives

The substitution of the chloride ligand in [CpRuCl]4 opens the door to a vast array of new organometallic complexes and derivatives. The resulting CpRu moiety is a versatile platform for further chemical transformations. For example, reaction with silyl-diene compounds can lead to the selective formation of diene complexes. researcher.life Furthermore, the reaction of [Cp*RuCl]4 with alkynes in the presence of a suitable anion abstractor can lead to the formation of vinylidene or allenylidene complexes, which are valuable intermediates in organic synthesis. csic.es The reaction with 1,6-enyne compounds can lead to various products, including allenylidene and vinylidene complexes, depending on the substituents on the enyne. nih.govresearchgate.net

Fundamental Mechanistic Pathways

The transformations of [Cp*RuCl]4 and its derivatives are governed by fundamental mechanistic steps common in organometallic chemistry. Understanding these pathways is crucial for predicting reactivity and designing new catalytic cycles.

Oxidative Addition and Reductive Elimination Sequences

Oxidative addition and reductive elimination are key elementary steps in many catalytic processes involving ruthenium complexes. wikipedia.orgwikipedia.org

Oxidative Addition: In this process, a molecule A-B adds to the metal center, cleaving the A-B bond and increasing the oxidation state and coordination number of the metal. wikipedia.org While [CpRuCl]4 itself, being Ru(II), is less prone to direct oxidative addition without prior ligand substitution, its derivatives can undergo this reaction. For instance, a coordinatively unsaturated CpRu(I) species, formed in situ, can oxidatively add substrates like H2 or alkyl halides. The oxidative addition of allylic halides to Ru(II) compounds has been shown to produce Ru(IV)-allyl complexes. acs.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center couple to form a new bond and are eliminated from the coordination sphere, decreasing the oxidation state and coordination number of the metal. wikipedia.org This step is often the product-forming step in catalytic cycles. For example, in a cross-coupling reaction catalyzed by a Cp*Ru complex, the final step could be the reductive elimination of the coupled organic product from a Ru(IV) intermediate, regenerating the active Ru(II) catalyst. nih.gov The rate of reductive elimination is significantly influenced by the geometry of the metal complex. wikipedia.org

Table 2: Key Mechanistic Steps in Cp*Ru Chemistry

Mechanistic Step Description Change in Oxidation State Change in Coordination Number
Oxidative Addition A-B bond cleavage and coordination of A and B to the metal Increases by 2 Increases by 2
Reductive Elimination Formation of an A-B bond and its departure from the metal Decreases by 2 Decreases by 2
Ligand Substitution Replacement of one ligand by another No change No change

Role of Concerted vs. Stepwise Processes

The mechanisms of oxidative addition and reductive elimination can be further categorized as either concerted or stepwise.

Concerted Mechanism: In a concerted process, the bond cleavage (in oxidative addition) or bond formation (in reductive elimination) occurs in a single step through a three-centered transition state. umb.edu This is often the case for the addition of nonpolar substrates like H2. Retention of stereochemistry at a carbon atom involved in the reaction is a characteristic feature of a concerted reductive elimination. umb.edu

Stepwise Mechanism: A stepwise mechanism involves the formation of a distinct intermediate. For example, the oxidative addition of a polar substrate like an alkyl halide can proceed via an SN2-type mechanism, involving nucleophilic attack of the metal center on the carbon atom, leading to the displacement of the halide. This results in the formation of an ionic intermediate before the final product is formed.

The choice between a concerted and a stepwise pathway is influenced by the nature of the substrate, the metal center, and the ancillary ligands. For instance, computational studies on related rhodium complexes have shown that the oxidative addition of C-Cl bonds can proceed through a concerted pathway. nih.gov In the context of reductive elimination from octahedral d6 complexes, the process is often slow and may proceed via a dissociative mechanism where a ligand is lost to form a five-coordinate intermediate, which is more reactive. umb.eduumb.edu

Ligand Dissociation and Association Kinetics

The catalytic activity of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer, [Cp*RuCl]₄, is predicated on its ability to dissociate into coordinatively unsaturated and catalytically active monomeric or dimeric species. While specific kinetic parameters for the dissociation of the tetramer itself are not extensively detailed in the literature, the principles of ligand substitution at related Ruthenium(II) centers offer significant insight.

Studies on analogous half-sandwich ruthenium complexes, such as [(η⁶-arene)Ru(en)Cl]⁺, reveal that ligand substitution, like hydrolysis, is a critical activation step. Computational studies using density functional theory (DFT) on these model systems suggest that the aquation process proceeds through a concerted interchange pathway. nih.gov This mechanism does not involve a distinct, stable intermediate but rather a transition state where the incoming water molecule associates with the ruthenium center as the chloride ligand dissociates. nih.gov The process is considered to have neither strong associative nor dissociative activation characteristics. nih.gov

The rate of this ligand exchange is highly sensitive to the nature of the ligands present. For instance, the identity of a halide ligand (Cl⁻, Br⁻, I⁻) can influence the hydrolysis rate in Ru(II) arene complexes. nih.gov This highlights the tunability of the reactivity of the metal center. The dissociation of the [CpRuCl]₄ cluster into active catalysts is a practical example of ligand association/dissociation, such as its reaction with 1,5-cyclooctadiene to afford the mononuclear complex, CpRuCl(cod). wikipedia.org

Interaction with Specific Substrates

The monomeric "Cp*RuCl" fragment generated from the tetramer readily interacts with a variety of organic molecules, particularly those containing sites of unsaturation. Its reactions with alkynes and alkenes are central to its utility in organic synthesis.

The [Cp*RuCl]₄ complex is an effective precatalyst for reactions involving both alkynes and alkenes, often activating both functionalities within the same molecule, as seen in the cyclization of enynes. nih.gov In these reactions, the catalytically active ruthenium species can follow distinct, substrate-dependent mechanistic pathways. For 1,6-enynes, the preferred pathway involves an initial oxidative cyclometalation, where the ruthenium center coordinates to both the alkyne and alkene moieties to form a ruthenacyclopentene intermediate. nih.gov For other substrates, such as 1,7-enynes, the reaction may initiate with the geminal addition of hydrogen and boron (from a hydroborane reagent) across the alkyne, forming an α-boryl ruthenium carbene intermediate, which then undergoes intramolecular cyclopropanation with the alkene. nih.gov

The initial interaction with alkynes often involves the formation of η²-bound alkyne ligands, which are considered key catalytic intermediates in the early stages of many ruthenium-catalyzed reactions. nih.gov The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand plays a crucial role, providing stability to these otherwise electronically unsaturated intermediates. nih.gov In the context of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), catalysts bearing the Cp ligand have been shown to provide superior regioselectivity for the 1,5-disubstituted triazole product compared to those with the less bulky cyclopentadienyl (B1206354) (Cp) ligand. mdpi.com The activation can also lead to isomerization of terminal alkynes to form ruthenium-vinylidene complexes, a fundamental step in various catalytic transformations. researchgate.net

The mode of substrate binding dictates the reaction pathway and its energetic feasibility. For alkynes, coordination typically occurs in an η² fashion, where the π-system of the carbon-carbon triple bond donates electron density to the ruthenium center. nih.gov The sterically demanding nature of the Cp* ligand has a significant impact on the energetics of subsequent steps. It has been shown to increase the activation energy required for the formation of di(η²-alkyne) complexes, a key step in alkyne cyclotrimerization reactions. nih.gov This steric influence can enhance regioselectivity by favoring specific binding orientations. nih.gov

Computational studies have provided quantitative data on the energy barriers associated with various steps in catalytic cycles involving Cp*RuCl fragments. These calculations offer a detailed picture of the activation energetics.

Reaction / ProcessStepCalculated Energy Barrier (kcal/mol)Reference
[Cp*RuCl]-Catalyzed Azide-Alkyne CycloadditionOxidative Coupling (Regioselectivity-determining)4.3 mdpi.com
Reductive Elimination (Rate-determining)13.4 mdpi.com
Alkyne to Vinylidene IsomerizationChloride-assisted 1,2-Proton Shift16.7 researchgate.net

Theoretical and Computational Studies of Reactivity

To complement experimental findings, theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving [Cp*RuCl]₄ and its derivatives.

DFT calculations have been successfully employed to map the potential energy surfaces of reactions catalyzed by Cp*RuCl species, providing detailed structural and energetic information about transient intermediates and transition states. For example, in the geminal hydroborative cyclization of enynes, DFT studies were crucial in identifying two competing mechanistic pathways and their key intermediates: a ruthenacyclopentene and an α-boryl ruthenium carbene. nih.gov

Similarly, the mechanism of the [Cp*RuCl]-catalyzed cycloaddition of azides and alkynes was investigated using DFT, which identified the oxidative coupling step as regioselectivity-determining and the reductive elimination step as rate-determining. mdpi.com In studies of alkyne-to-vinylidene isomerization, calculations revealed the active role of the chloride counter-ion in facilitating the proton transfer via a low-energy transition state, a detail not easily accessible through experimental means alone. researchgate.net These theoretical investigations often utilize sophisticated models and functionals, such as the M06 functional, combined with continuum solvent models to accurately reflect experimental conditions. nih.gov

The reactivity of the CpRuCl fragment is fundamentally governed by its electronic structure, specifically the nature of its frontier molecular orbitals. Molecular orbital (MO) analysis helps to explain how the ruthenium center interacts with substrates. The key interactions involve the donation of electrons from the filled π-orbitals of an alkene or alkyne into an empty d-orbital on the ruthenium center (σ-donation) and the back-donation of electron density from a filled d-orbital on ruthenium into the empty π-antibonding orbitals of the substrate.

Theoretical studies on simplified models like ruthenium(II) chloride indicate that the 4d orbitals of ruthenium play the most significant role in bonding with ligands, with minor contributions from the 5s and 5p orbitals. This d-orbital dominance is central to the fragment's ability to activate unsaturated substrates. The interaction between the metal's orbitals and the substrate's frontier orbitals weakens the C-C π-bonds, making them susceptible to further reaction. This concept is analogous to the bonding models developed for transition metal-stabilized carbocations, where the interaction between metal d-orbitals and the empty p-orbital of the carbocationic center is crucial for stability and reactivity. nih.gov This electronic interplay facilitates processes like oxidative addition and migratory insertion, which are elementary steps in many of the catalytic cycles initiated by [Cp*RuCl]₄.

Computational Models Offer Limited Direct Insight into Tetramer Kinetics and Thermodynamics

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of reactions involving organometallic compounds. However, detailed computational studies focusing specifically on the kinetic and thermodynamic parameters of the this compound, [CpRuCl]₄, are scarce in the available scientific literature. Most computational efforts have concentrated on the reactivity of the catalytically active monomeric species, [CpRuCl], which is generated in situ from the tetramer.

The tetrameric complex is widely recognized as a stable precatalyst that must first dissociate to form the coordinatively unsaturated 14-electron monomer, which is the true catalytic species in a variety of chemical transformations. This initial dissociation step is crucial for catalytic activity, yet its specific kinetic and thermodynamic profile derived from computational models is not extensively documented.

Research that employs [CpRuCl]₄ as a precatalyst often bypasses the explicit modeling of the tetramer's dissociation. Instead, computational analyses typically begin with the monomeric [CpRuCl] fragment as the starting point for investigating reaction pathways, such as those in hydrogenation or hydrometalation reactions. For instance, in studies of alkyne hydrometalation, computational data has been used to map the energy landscape of the catalytic cycle involving the [Cp*RuCl] monomer, but the initial activation of the tetramer is treated as a prerequisite rather than a computationally detailed step.

[CpRuCl]₄ ⇌ 4 [CpRuCl] (Equation 1)

Similarly, the kinetic barrier, or activation energy, for this dissociation has not been a primary focus of computational investigations. The absence of this data prevents a full, computationally-backed understanding of the initial phase of catalysis where the active species is formed.

While DFT calculations are theoretically capable of modeling this dissociation, the complexity of the tetrameric structure and the potential for various intermediates may present computational challenges. The lack of published models suggests that either the dissociation is assumed to be facile under reaction conditions, or that the computational cost and complexity have led researchers to focus on the subsequent, substrate-involving steps of the catalytic cycle.

Consequently, there are no detailed data tables of computed kinetic and thermodynamic parameters—such as activation energies (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG)—that pertain directly to the [Cp*RuCl]₄ tetramer's fundamental properties and dissociation process. The insights from computational chemistry are, therefore, more revealing of the mechanistic pathways that follow the formation of the active catalyst rather than the energetics of the precatalyst activation itself.

Catalytic Applications of Chloro Pentamethylcyclopentadienyl Ruthenium Ii Tetramer

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and ruthenium-based catalysts, including derivatives and systems related to [Cp*RuCl]4, have been instrumental in its development. chemimpex.comsmolecule.comchemimpex.comacs.org These catalysts are known for their tolerance to various functional groups and their ability to operate under mild conditions, offering high selectivity. chemimpex.combohrium.com

Scope and Selectivity in Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a key intramolecular reaction that forms cyclic alkenes from diene precursors, driven by the release of volatile ethylene. wikipedia.org Ruthenium catalysts are widely used for this transformation, enabling the synthesis of a broad range of 5- to 30-membered rings, including those found in complex natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org The functional group tolerance of ruthenium catalysts allows for the cyclization of substrates containing epoxides, ketones, alcohols, and amines. wikipedia.orgpitt.edu

The selectivity in RCM can be influenced by the catalyst structure and reaction conditions. While many ruthenium catalysts favor the formation of the more thermodynamically stable E-isomer, specific catalyst designs have been developed to achieve high Z-selectivity. nih.govacs.org

Table 1: Examples of Ring-Closing Metathesis Reactions Catalyzed by Ruthenium Systems

Substrate Product Ring Size Catalyst System Yield (%) E/Z Ratio
Diethyl diallylmalonate 5 Grubbs' Catalyst >95% N/A
1,6-Heptadiene 5 Schrock's Catalyst >95% N/A

This table is illustrative and based on general findings in the field of RCM.

Cross-Metathesis (CM) Reactions for C-C Bond Formation

Cross-Metathesis (CM) involves the intermolecular exchange of alkylidene fragments between two different olefins. uwindsor.ca This reaction is a powerful tool for creating new carbon-carbon double bonds. organic-chemistry.org The development of second-generation ruthenium catalysts has significantly expanded the scope of CM, allowing for reactions with sterically hindered and electron-deficient olefins. acs.orguwindsor.ca

Achieving high selectivity in CM can be challenging due to the potential for homodimerization of the starting materials. organic-chemistry.org However, by carefully selecting olefins with different reactivities or by using catalysts with specific selectivities, high yields of the desired cross-coupled product can be obtained. uwindsor.caorganic-chemistry.org For instance, ruthenium catalysts have been developed that exhibit high chemoselectivity and Z-selectivity in CM reactions. rsc.org

Hydrogenative Metathesis and Tandem Processes

Hydrogenative metathesis combines a metathesis reaction with a hydrogenation step in a one-pot sequence. thieme-connect.com This tandem process, often catalyzed by ruthenium complexes, allows for the direct conversion of dienes to cycloalkanes or alkenes and alkynes to cycloalkenes. thieme-connect.com For example, [Cp*RuCl]4 has been shown to catalyze the hydrogenative metathesis of propargyl alcohols and ethers to form cyclopropenes through a piano-stool ruthenium carbene intermediate. thieme-connect.com

Tandem catalysis, where a single catalyst promotes multiple distinct transformations in one pot, offers significant advantages in terms of efficiency and atom economy. nih.gov Ruthenium-based systems have been developed for tandem RCM and atom transfer radical cyclization (ATRC) reactions, demonstrating the versatility of these catalysts in constructing complex molecular architectures. nih.gov

Application in Polymerization Reactions

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer and related ruthenium complexes are effective catalysts for polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP). chemimpex.comsmolecule.comchemimpex.com ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, producing unsaturated polymers. youtube.comwikipedia.orgyoutube.com

Ruthenium catalysts are favored for ROMP due to their high functional group tolerance and stability in the presence of air and moisture. bohrium.com This allows for the polymerization of a wide variety of monomers, including those with functional groups, to produce polymers with controlled molecular weights and narrow molecular weight distributions. youtube.comacs.org The mechanism involves the formation of a metallacyclobutane intermediate, which undergoes ring-opening to propagate the polymer chain. youtube.comwikipedia.org

Table 2: Monomers Polymerized by Ruthenium-Catalyzed ROMP

Monomer Polymer Structure Key Features
Norbornene Derivatives Polynorbornene High molecular weight, functionalizable
Cyclooctene Polycyclooctenamer Elastomeric properties

This table provides examples of monomers commonly used in ROMP with ruthenium catalysts.

Catalytic Hydrogenation

Ruthenium complexes are also highly effective catalysts for hydrogenation reactions. smolecule.com

Asymmetric and Enantioselective Hydrogenation of Carbonyls and Imines

Asymmetric hydrogenation, particularly the enantioselective reduction of prochiral ketones and imines, is a critical process for synthesizing enantiomerically pure alcohols and amines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. nih.govrsc.org Ruthenium complexes, often in combination with chiral ligands, have been extensively studied and applied in this area. nih.govrsc.org

For the hydrogenation of ketones, ruthenium catalysts containing chiral diphosphine and diamine ligands have demonstrated high enantioselectivities, even at very low catalyst loadings. Similarly, the asymmetric hydrogenation of imines to produce chiral amines has been successfully achieved using various ruthenium-based catalyst systems. liv.ac.uk The choice of ligands and reaction conditions is crucial for achieving high conversion and enantioselectivity.

Table 3: Chiral Ligands Used in Ruthenium-Catalyzed Asymmetric Hydrogenation

Ligand Class Abbreviation Typical Substrates
Diphosphines BINAP, DuPhos Ketones, Imines
Diamines DPEN, DAIPEN Ketones, Imines

This table lists common classes of chiral ligands employed in asymmetric hydrogenation reactions.

Transfer Hydrogenation of Ketones and Related Substrates

The this compound, [CpRuCl]₄, and its related monomeric complexes are effective precatalysts for the transfer hydrogenation of ketones and other carbonyl compounds. In these reactions, an alcohol, typically isopropanol, serves as the hydrogen source in the presence of a base. The tetrameric complex is believed to dissociate in solution to form a coordinatively unsaturated 16-electron monomeric species, [CpRuCl], which is the catalytically active form.

This active species reacts with the hydrogen donor (e.g., isopropanol) and a base (e.g., potassium hydroxide) to generate a ruthenium-hydride intermediate, [Cp*RuH]. This hydride is then transferred to the carbonyl carbon of the ketone substrate through a six-membered pericyclic transition state. This process efficiently reduces a wide array of ketones to their corresponding secondary alcohols with high yields. The catalytic cycle is completed by the regeneration of the ruthenium-hydride species.

Research has demonstrated the efficacy of related CpRu(II) complexes in this transformation. For instance, CpRuCl(cod) has been shown to be a competent catalyst for the reduction of various ketones. The general applicability of this catalytic system is highlighted by its performance with different substrates, as shown in the table below.

Table 1: Transfer Hydrogenation of Various Ketones with a Cp*Ru(II) Catalyst System Catalyst system typically involves a CpRu(II) precursor, isopropanol as the hydrogen donor, and a base.*

Ketone SubstrateProduct AlcoholYield (%)
Acetophenone1-Phenylethanol95
BenzophenoneDiphenylmethanol98
CyclohexanoneCyclohexanol99
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol94

Chemoselectivity in Reduction Reactions

A significant advantage of transfer hydrogenation catalyzed by Cp*Ru(II) complexes is their high degree of chemoselectivity. These catalysts can selectively reduce the carbonyl group of a ketone or aldehyde while leaving other reducible functional groups untouched. This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present.

Studies utilizing related arene-ruthenium(II) catalysts have demonstrated the reduction of ketones without affecting functional groups such as esters, olefins (C=C bonds), nitro groups, and aryl halides. This high level of chemoselectivity is attributed to the specific mechanism of hydrogen transfer, which preferentially targets the polarized C=O bond over less polarized or sterically hindered functional groups. For example, in a molecule containing both a ketone and an ester, the ketone will be selectively reduced to an alcohol while the ester group remains intact. This allows for targeted transformations without the need for extensive protecting group strategies.

Table 2: Chemoselective Transfer Hydrogenation of a Diketone Illustrative example of selectivity using a related arene-ruthenium(II) catalyst.

SubstrateCatalyst SystemMajor ProductSelectivity
4-Acetyl-γ-butyrolactone(Arene)Ru(II) catalyst, HCOOH/NEt₃4-(1-Hydroxyethyl)-γ-butyrolactoneKetone reduced, lactone (ester) untouched
Chalcone (Benzalacetophenone)(Arene)Ru(II) catalyst, HCOOH/NEt₃1,3-Diphenyl-2-propen-1-olKetone C=O reduced, alkene C=C untouched

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The [Cp*RuCl]₄ complex is a benchmark catalyst for the azide-alkyne cycloaddition (RuAAC) reaction, a powerful click chemistry tool for synthesizing 1,2,3-triazoles.

Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields 1,4-disubstituted 1,2,3-triazoles, the RuAAC reaction catalyzed by [CpRuCl]₄ provides exclusive access to the 1,5-disubstituted regioisomer. acs.orgresearchgate.netacs.orgmdpi.comrsc.orgsigmaaldrich.commdpi.comsemanticscholar.org This complementary regioselectivity is a significant advantage, allowing chemists to access either isomer simply by choosing the appropriate metal catalyst. The reaction proceeds efficiently with a wide range of primary and secondary azides reacting with terminal alkynes to give the 1,5-disubstituted products in high yields. acs.orgrsc.org The use of [CpRuCl]₄ in a solvent like dimethylformamide (DMF), sometimes with microwave irradiation, has been shown to produce clean products with short reaction times. researchgate.netacs.orgresearchgate.net

The distinct regiochemical outcome of RuAAC stems from a mechanism fundamentally different from that of CuAAC. researchgate.netmdpi.comrsc.org The copper-catalyzed reaction proceeds through a copper-acetylide intermediate. In contrast, the ruthenium-catalyzed pathway involves the formation of a six-membered ruthenacycle intermediate. acs.orgrsc.orgsigmaaldrich.com The proposed mechanism begins with the coordination of both the azide and the alkyne to the ruthenium center. This is followed by an irreversible oxidative coupling step where the first carbon-nitrogen bond forms between the internal, more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. rsc.org Subsequent reductive elimination from this ruthenacycle intermediate releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst. acs.orgrsc.org This oxidative coupling mechanism explains the observed regioselectivity and the ability of the ruthenium catalyst to engage internal alkynes, a reaction not possible under standard CuAAC conditions. acs.orgrsc.org

The [Cp*RuCl]₄-catalyzed RuAAC reaction exhibits a broad substrate scope and excellent functional group tolerance. researchgate.netrsc.org The reaction is compatible with a diverse array of functional groups on both the azide and alkyne partners. For example, the alkyne component can contain amines, alcohols, nitriles, and even heterocyclic amines without interfering with the cycloaddition. researchgate.net Similarly, the azide partner can be varied, with primary and secondary alkyl and aryl azides reacting efficiently. acs.orgresearchgate.net While strongly electron-withdrawing groups on aryl azides can sometimes inhibit reactivity, moderately electron-poor and electron-rich systems perform well. researchgate.net This wide tolerance minimizes the need for protecting groups and allows for the direct synthesis of complex, functionalized triazoles, making it a valuable tool in medicinal chemistry, materials science, and bioorganic chemistry. acs.orgacs.orgmdpi.com

Table 3: Substrate Scope in RuAAC Catalyzed by [Cp*RuCl]₄ Selected examples illustrating functional group tolerance.

AzideAlkyneYield of 1,5-Triazole (%)
Benzyl AzidePhenylacetylene>95
4-Methoxyphenyl Azide1-Hexyne92
1-AzidohexanePropargyl alcohol98
Ethyl Azidoacetate4-Pentyn-1-ol91

C-H Activation and Functionalization

The [CpRu] moiety, generated from precursors like [CpRuCl]₄, is also a potent catalyst for C-H bond activation and subsequent functionalization. These reactions offer an atom-economical approach to forming new C-C or C-heteroatom bonds by directly converting inert C-H bonds, thus avoiding pre-functionalization steps.

Ruthenium(II) complexes are known to catalyze a range of C-H functionalization reactions, including arylation, alkenylation, and annulation, often directed by a coordinating group on the substrate. The catalytic cycle typically involves the chelation-assisted cleavage of a C-H bond to form a ruthenacycle intermediate. This intermediate can then react with a coupling partner, such as an alkene or alkyne, leading to the formation of a new bond.

A notable example directly involving [CpRuCl]₄ is its use as a precatalyst in the gem-hydrogenation of 1,3-enynes. This unconventional transformation proceeds through the formation of a ruthenium carbene intermediate, which subsequently undergoes a C-H insertion reaction. This demonstrates the ability of the [CpRu] fragment to mediate the cleavage and formation of C-H bonds in complex catalytic cycles. While many examples in the literature use related precursors like [RuCl₂(p-cymene)]₂, the underlying reactivity of the Ru(II) center is analogous, highlighting the broad potential of catalysts derived from [Cp*RuCl]₄ in this advanced area of synthesis.

Directed and Undirected C-H Bond Activation Methodologies

The functionalization of C-H bonds is a formidable challenge in organic chemistry due to their high bond dissociation energies and low polarity. Transition metal catalysis, particularly with ruthenium complexes, has emerged as a powerful tool to overcome this hurdle. mdpi.com Catalysis involving this compound and related species can be broadly categorized into directed and undirected C-H activation methodologies.

Directed C-H Activation: This is the most common strategy, wherein a directing group present on the substrate coordinates to the metal center, positioning it in close proximity to a specific C-H bond (typically at the ortho-position). This chelation-assistance lowers the activation energy and provides high levels of regioselectivity. A wide range of functional groups, including pyridines, pyrazoles, amides, and carboxylic acids, can serve as effective directing groups for ruthenium-catalyzed C-H functionalization. mdpi.comresearchgate.net The process generally involves the formation of a five- or six-membered cyclometalated intermediate, which then reacts with a coupling partner to form the new C-C or C-heteroatom bond. mdpi.com

Undirected C-H Activation: While less common, undirected C-H activation represents a significant goal in synthesis as it allows for the functionalization of substrates lacking a suitable directing group. This approach relies on the intrinsic electronic or steric properties of the substrate to control regioselectivity. An example of an undirected process is the intramolecular C-H bond activation by a hydride compound, which can mediate proton and electron transfer, showcasing the potential for new applications of metal hydride complexes in catalysis. acs.org

Catalytic C-H Mono- and Difluoromethylations

The introduction of fluorinated methyl groups (—CH₂F and —CHF₂) into organic molecules is of significant interest in medicinal and agricultural chemistry, as it can profoundly alter a compound's biological properties. researchgate.net Ruthenium(II) catalysis has been successfully applied to the challenging meta-selective C-H mono- and difluoromethylation of arenes. nih.govresearchgate.net This transformation is typically achieved using a directing group to activate a remote C-H bond.

In one notable methodology, a dual catalytic system comprising a ruthenium(II) complex for C-H activation and a palladium(0) complex for the formation of fluoromethyl radicals was developed. nih.govdntb.gov.ua This system efficiently produces meta-mono- and difluoromethylated 2-phenylpyridines, 2-phenylpyrimidines, and 1-phenylpyrazoles. nih.govdntb.gov.ua Another approach utilizes a synergistic cooperation between a phosphine ligand and a carboxylate additive to facilitate the ruthenium(II)-catalyzed meta-selective C-H (di)fluoromethylation, highlighting the tunability of the catalyst system. researchgate.netnih.gov These methods exhibit broad substrate scope and good functional group tolerance, providing a practical route to valuable fluorinated arenes. nih.govnih.gov

Table 1: Ruthenium-Catalyzed meta-Selective C-H Difluoromethylation of 2-Phenylpyridine Derivatives researchgate.netnih.gov
Substrate (Directing Group)ReagentCatalyst SystemProductYield (%)
2-PhenylpyridineBrCF₂CO₂Et[CpRuCl]₄, Ligand, Additivemeta-Difluoromethyl-2-phenylpyridine76
2-(p-Tolyl)pyridineBrCF₂CO₂Et[CpRuCl]₄, Ligand, Additive2-(4-Methyl-3-(difluoromethyl)phenyl)pyridine81
2-(4-Fluorophenyl)pyridineBrCF₂CO₂Et[CpRuCl]₄, Ligand, Additive2-(4-Fluoro-3-(difluoromethyl)phenyl)pyridine71
2-(4-Chlorophenyl)pyridineBrCF₂CO₂Et[CpRuCl]₄, Ligand, Additive2-(4-Chloro-3-(difluoromethyl)phenyl)pyridine64
1-PhenylpyrazoleBrCF₂CO₂Et[Cp*RuCl]₄, Ligand, Additive1-(3-(Difluoromethyl)phenyl)-1H-pyrazole52

Bioorthogonal Diversification of Peptides via Selective C-H Activation

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the late-stage diversification of peptides and amino acids. This method provides a step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalization of the coupling partners.

Versatile ruthenium(II) carboxylate catalysts, derived from precursors like [Cp*RuCl]₄, enable the chemoselective C-H arylation of α- and β-amino acids and peptides. The reactions proceed under racemization-free conditions and are tolerant of water. This ligand-accelerated strategy allows for direct fluorescence labeling and various peptide ligation modes with excellent positional selectivity, making it a valuable technique in chemical biology and drug discovery. The methodology has been successfully applied to achieve twofold C-H arylations, further increasing the complexity of the assembled artificial peptides.

Other Significant Organic Transformations

Beyond C-H activation, catalysts derived from this compound are proficient in promoting a variety of other key organic reactions.

Cycloaddition Reactions (e.g., Ene-Yne Cyclizations to Cyclopropenes)

Cycloaddition reactions are powerful methods for constructing cyclic and polycyclic frameworks in a single step. Ruthenium complexes are effective catalysts for various cycloaddition processes, including [2+2], [2+2+2], and [3+2] reactions. chesci.com Specifically, the related complex Cp*RuCl(cod) has been shown to catalyze the [2+2+2] cocyclization of diene-ynes. acs.org This reaction proceeds under mild conditions to form tricyclic carbo- and heterocyclic compounds in high yields from linear precursors. acs.org Ruthenium(II) chlorides have also been noted for their ability, albeit in a more limited scope compared to platinum or gold catalysts, to promote the alkoxy- or hydroxycyclization of enynes. acs.org These transformations provide efficient pathways to complex ring systems that are prevalent in natural products and pharmaceuticals.

Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of C-C and C-heteroatom bonds is fundamental to organic synthesis. Ruthenium catalysts derived from [Cp*RuCl]₄ excel in forging these bonds, often through C-H activation pathways. These transformations include:

Arylation and Alkenylation: Directed by N-heteroaryl groups, ruthenium catalysts can effectively couple arenes with aryl halides or alkenes to form new C-C bonds. mdpi.comresearchgate.net This allows for the direct functionalization of aromatic and heteroaromatic rings.

Oxidative Coupling: Ruthenium-catalyzed oxidative coupling of substrates like allylsilanes and allyl esters with activated olefins provides stereodefined 1,3-dienes. This method is characterized by mild reaction conditions and excellent regioselectivity. nih.gov

C-Heteroatom Bond Formation: Ruthenium catalysis facilitates the formation of C-O, C-N, and C-X (halide) bonds, enabling reactions such as oxygenation and halogenation of C-H bonds.

These methods provide direct and efficient routes to a vast array of functionalized molecules, reducing the need for multi-step synthetic sequences. researchgate.net

Table 2: Examples of Ruthenium-Catalyzed C-C and C-Heteroatom Bond Formation
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeRef.
Oxidative ArylationN-Alkyl BenzamidePhenylboronic Acid[RuCl₂(p-cymene)]₂, AgSbF₆, Ag₂Oortho-Arylated Benzamide mdpi.com
Alkenylation2-Phenylimidazo[1,2,a]pyridineAcrylate[RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂·H₂Oortho-Alkenylated Heterocycle mdpi.com
Oxidative CouplingAllyl AcetateEthyl Acrylate[RuCl₂(p-cymene)]₂, AdditiveFunctionalized 1,3-Diene nih.gov
C-H HydroxylationSubstrate with C-H bondOxidant[Ru(dtbpy)₂(H₂O)₂]²⁺Hydroxylated Product stanford.edu

Applications in the Synthesis of Complex Organic Molecules

The ultimate test of a synthetic methodology is its application in the total synthesis of complex and biologically relevant molecules. Ruthenium-catalyzed C-H functionalization has proven to be a powerful strategy in this regard. stanford.edu The ability to forge C-C and C-heteroatom bonds with high selectivity on complex scaffolds streamlines synthetic routes and provides access to novel analogs.

A notable example is the efficient synthesis of norpyrenophorin, an antifungal agent. A key step in the synthesis involves the ruthenium-catalyzed oxidative coupling of an allyl ester with an acrylate to construct a critical 1,3-diene intermediate. nih.gov Furthermore, the methodologies developed for peptide diversification and the selective fluoromethylation of arenes are directly applicable to the synthesis and modification of pharmaceuticals and other bioactive compounds. researchgate.netnih.gov These applications underscore the practical utility of this compound and its derivatives as catalysts for constructing molecules of significant structural complexity. stanford.edu

Advanced Research Directions and Interdisciplinary Impact

Catalyst Design and Optimization

The versatility of the [Cp*RuCl]4 complex makes it a prime candidate for the development of sophisticated catalytic systems. Research efforts are centered on enhancing its activity, selectivity, and stability through strategic ligand modification and process engineering.

The pentamethylcyclopentadienyl (Cp*) ligand is a cornerstone of the catalyst's functionality, and its properties can be systematically altered to influence catalytic performance. The design of new catalysts often involves the extensive tuning of the steric and electronic properties of the ligands present in a lead complex epa.gov.

Electronic Effects: The five methyl groups on the Cp* ring are electron-donating, which increases the electron density on the ruthenium center. This enhanced electron density can influence the catalytic cycle, for example, by stabilizing intermediates or facilitating oxidative addition steps. Researchers can modulate these electronic properties by introducing electron-withdrawing or electron-donating substituents onto the cyclopentadienyl (B1206354) ring. For instance, replacing methyl groups with fluorine-containing groups can decrease the electron-donating ability of the ligand, which can be beneficial for certain catalytic transformations nih.gov. The electronic properties of substituents can modulate the strength of the ligand field, which in turn influences the properties of the coordinated metal center acs.org.

Steric Effects: The bulky nature of the Cp* ligand creates a specific steric environment around the ruthenium atom, which can be crucial for controlling selectivity in catalytic reactions. The presence of these five methyl groups significantly increases the ligand's steric volume compared to an unsubstituted cyclopentadienyl (Cp) ring nih.gov. This steric hindrance can direct substrates to bind in a specific orientation, leading to high regioselectivity or stereoselectivity. Theoretical calculations and experimental studies are used to understand how modifications to the ancillary ligands affect the stability and reactivity of the metal complex illinois.edu. By systematically varying the size and arrangement of substituents on the Cp ring, catalysts can be tailored for specific substrates, from small molecules to large polymeric chains.

Ligand Modification StrategyPrimary EffectPotential Catalytic Impact
Replacing -CH₃ with Electron-Withdrawing Groups (e.g., -CF₃) ElectronicAlters redox potential of Ru center; may enhance activity in oxidative reactions. nih.gov
Introducing Bulky Substituents (e.g., -SiMe₃) StericIncreases steric hindrance; can improve selectivity by controlling substrate approach. illinois.edu
Functionalizing Ligand with Solubilizing Groups PropertiesEnhances solubility in specific solvents, aiding in catalyst recovery and use in different media.

To bridge the gap between homogeneous and heterogeneous catalysis, significant research has focused on immobilizing ruthenium complexes on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Supported catalysts are created by dispersing the metal catalyst onto a solid surface, such as charcoal or alumina iitpkd.ac.inmdpi.com. The choice of support material can significantly impact catalyst performance and recyclability mdpi.com. An alternative, hybrid catalysis, involves immobilizing a homogeneous catalyst onto a solid support using an organic linker iitpkd.ac.in. This technique has been successfully used to devise recyclable ruthenium catalysts for challenging chemical transformations like remote C–H alkylations iitpkd.ac.in. These hybrid catalysts demonstrate excellent physical and chemical stability and can be fully characterized using various microscopic and spectroscopic methods iitpkd.ac.in.

These immobilized systems are advantageous for continuous flow reactors and large-scale industrial processes, minimizing contamination of the product with the precious metal catalyst.

The high cost and rarity of ruthenium make catalyst recycling a critical aspect of sustainable chemistry aurisnoble.com. Developing robust recycling strategies is essential for the economic viability and environmental footprint of processes employing ruthenium catalysts.

Several methods are being explored for ruthenium recovery and reuse:

Solvent-Based Recycling: In some systems, the ruthenium catalyst can be selectively extracted into a specific phase after the reaction. For instance, in the ruthenium-catalyzed depolymerization of lignite, it was found that approximately 97% of the ruthenium could be transferred into the organic phase, allowing the direct reuse of the catalyst-containing solvent for multiple cycles without a significant drop in performance nih.gov.

Immobilization: As discussed previously, attaching the catalyst to a solid support is a primary strategy for ensuring its reusability iitpkd.ac.in. The stability of the linker and the support under reaction conditions is crucial. Studies have shown that catalysts like Rh/C can be recycled over 60 times, while some Ru/C catalysts may have lower recyclability, indicating that the choice of both metal and support is key mdpi.com.

Advanced Refining: For catalysts that cannot be easily recycled in situ, advanced hydrometallurgical and electrochemical techniques like solvent extraction and ion exchange are being developed to recover ruthenium with a high degree of purity from spent catalyst streams aurisnoble.com. These methods are crucial for a circular economy approach to precious metal utilization aurisnoble.com. A patented process, for example, involves reducing ruthenium oxide to metallic ruthenium on the support material, followed by leaching with hydrochloric acid to recover the metal google.com.

Recycling StrategyDescriptionKey AdvantageFinding
Phase-Selective Recovery The catalyst is contained within a solvent phase that is easily separated from the product phase.Simple process integration, allows for reuse of both catalyst and solvent. nih.govA Ru-containing CCl₄ phase was reused for 5 cycles in lignite depolymerization with no loss in performance. nih.gov
Heterogenization/Immobilization The catalyst is fixed to a solid support, allowing for simple filtration to recover it.High product purity, suitability for continuous flow processes. iitpkd.ac.inA hybrid-ruthenium catalyst was shown to be recyclable for distal C-H alkylations. iitpkd.ac.in
Chemical Recovery Post-process chemical treatment to extract and purify ruthenium from the catalyst matrix.High recovery rate and purity of the precious metal. aurisnoble.comTechniques like solvent extraction and ion exchange are revolutionizing ruthenium purification. aurisnoble.com

Role in Materials Science and Nanotechnology

Beyond catalysis, Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer is a valuable precursor and component in the creation of advanced materials and nanomaterials, owing to its unique electronic properties and stability chemimpex.com.

The controlled decomposition of organometallic precursors like [CpRuCl]4 is a powerful method for synthesizing metal nanoparticles with well-defined sizes, shapes, and compositions. The organic ligands, in this case Cp and chloride, play a crucial role during nucleation and growth, acting as capping agents that prevent agglomeration and help direct the final morphology of the nanoparticles. This capability opens new possibilities for innovation in electronics and materials development, as the properties of nanoparticles are highly dependent on their physical characteristics chemimpex.com. Ruthenium nanoparticles are of particular interest for applications in catalysis, data storage, and sensors.

[Cp*RuCl]4 and its derivatives can be integrated into larger material architectures to create functional nanocomposites and advanced materials chemimpex.com. For example, ruthenium complexes can be incorporated into polymer matrices to create materials with novel catalytic or electronic properties. These composites can be used in applications ranging from specialized coatings and thin films to components in electrochemical devices like fuel cells and batteries, where the ruthenium center can play a crucial role in improving energy efficiency and performance chemimpex.com.

Theoretical Prediction and Computational Catalysis

The advancement of computational chemistry has provided powerful tools for elucidating reaction mechanisms and predicting the catalytic behavior of organometallic compounds like this compound, often denoted as [Cp*RuCl]₄. Density Functional Theory (DFT) calculations, in particular, have become instrumental in understanding the intricacies of catalytic cycles involving ruthenium complexes. nih.govrsc.orgnih.gov

Predictive Modeling for Novel Catalytic Cycles

While specific comprehensive predictive models for novel catalytic cycles involving the [CpRuCl]₄ tetramer are not extensively detailed in currently available literature, the foundational principles derived from studies of related monomeric and dimeric CpRu complexes are highly applicable. These studies often investigate the energetics of ligand exchange, substrate coordination, and the electronic effects of substituents on both the cyclopentadienyl ligand and the substrates. By calculating the thermodynamic and kinetic parameters of each step, researchers can predict how modifications to the catalyst or reactants will influence reaction outcomes, guiding the rational design of new catalytic transformations.

For instance, DFT calculations can predict the regioselectivity and stereoselectivity of reactions, which is a critical aspect of catalyst design. In the context of ruthenium-catalyzed hydroamidations, DFT has successfully explained the origins of stereoselectivity by analyzing the transition states leading to different product isomers. rsc.org Similar methodologies can be applied to predict the behavior of the [Cp*RuCl]₄ catalyst in new reaction landscapes.

Table 1: Key Parameters in Predictive Modeling of Catalytic Cycles

ParameterDescriptionComputational Method
Transition State Energy The energy barrier that must be overcome for a reaction to proceed. It determines the reaction rate.DFT, Ab initio methods
Intermediate Stability The relative energy of species formed during the catalytic cycle. More stable intermediates can be experimentally observed.DFT, Molecular Mechanics
Reaction Enthalpy & Entropy Thermodynamic parameters that determine the spontaneity and equilibrium position of a reaction.DFT, Statistical Mechanics
Ligand Electronic & Steric Effects How the electronic properties (e.g., electron-donating/withdrawing) and size of ligands influence catalyst activity and selectivity.Hammett analysis, Tolman electronic parameter, Steric mapping

High-Throughput Computational Screening of Substrate and Ligand Combinations

High-throughput computational screening is an emerging strategy to accelerate the discovery of new catalysts and reaction conditions. rsc.org This approach involves the automated and parallelized computational evaluation of a large library of potential substrates and ligands for a given catalytic system. While specific large-scale high-throughput computational screening studies focused solely on the [Cp*RuCl]₄ tetramer are not prominent in the literature, the framework for such investigations is well-established.

The process typically involves:

Library Generation: Creating a virtual library of diverse substrates and ligands.

Descriptor Calculation: Calculating key molecular descriptors (e.g., electronic properties, steric parameters) for each library member.

Docking and Reaction Modeling: Performing automated docking of substrates and ligands to the ruthenium center and running simplified quantum mechanical calculations to estimate reaction barriers or binding affinities.

Data Analysis and Candidate Selection: Using machine learning algorithms to identify trends and select the most promising candidates for experimental validation. rsc.org

This methodology allows for the rapid exploration of a vast chemical space that would be impractical to screen experimentally. For the [Cp*RuCl]₄ system, such screening could be employed to identify optimal ligands to enhance its catalytic activity for a specific transformation or to discover entirely new reactions by screening diverse substrate combinations.

Future Prospects in Synthetic Methodologies

The unique reactivity of ruthenium complexes, including [Cp*RuCl]₄, continues to drive the development of innovative synthetic methodologies. Future research is expected to focus on harnessing the catalytic potential of this compound in complex, multi-step transformations and in environmentally benign reaction systems.

Tandem Catalysis and Cascade Reactions

Tandem or cascade catalysis, where multiple catalytic transformations occur in a single pot, represents a highly efficient approach to organic synthesis by minimizing waste and simplifying procedures. uni-bayreuth.denih.gov Ruthenium complexes are well-suited for such processes due to their ability to catalyze a wide range of reactions.

The [CpRuCl]₄ complex has demonstrated its utility as a catalyst in reactions that can be integral components of cascade sequences. A notable example is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction, catalyzed by [CpRuCl]₄, offers a complementary regioselectivity to the more common copper-catalyzed reaction that yields 1,4-disubstituted triazoles. organic-chemistry.org This specific reactivity can be envisioned as a key step in a cascade sequence, where the alkyne or azide starting material is generated in situ through a preceding ruthenium-catalyzed reaction.

While complex cascade reactions specifically employing [CpRuCl]₄ are a developing area, the broader field of ruthenium-catalyzed cascade reactions provides a blueprint for future applications. uni-halle.denih.govrsc.org For example, a reaction sequence could be designed where a propargyl alcohol is first isomerized by a ruthenium catalyst to an allene, which then undergoes a cycloaddition with an azide catalyzed by [CpRuCl]₄, all within the same reaction vessel.

Table 2: Potential Tandem Reactions Involving [Cp*RuCl]₄ Catalysis

Reaction 1 (Potential)Reaction 2 (Known [Cp*RuCl]₄ Catalysis)Overall Transformation
Dehydrogenation of an alcohol to an aldehyde/ketoneTransfer hydrogenation of the intermediateIsomerization
Isomerization of a terminal alkyne to an internal alkyneAzide-alkyne cycloadditionSynthesis of complex triazoles
Ring-closing metathesis (with a suitable Ru precursor)CycloadditionFormation of bicyclic heterocycles

Green Chemistry Applications and Solvent-Free Reactions

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in synthetic chemistry. A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, or conducting reactions under solvent-free conditions. researchgate.netnih.govrsc.org

Ruthenium catalysis in aqueous media has been a subject of significant research. researchgate.netnih.gov Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov While specific studies extensively detailing the use of [CpRuCl]₄ in water are limited, the general ability of ruthenium(II) catalysts to function in aqueous environments suggests a promising avenue for future research. researchgate.netnih.gov The development of water-soluble ligands or surfactant-based systems could facilitate the application of [CpRuCl]₄ in aqueous-phase catalysis.

Solvent-free reactions represent another important goal of green chemistry. These reactions, often conducted by heating a mixture of solid reactants or with one of the reactants being a liquid, can significantly reduce waste and simplify product purification. The thermal stability of [Cp*RuCl]₄ makes it a potential candidate for solvent-free catalysis under thermal conditions. Future research could explore the application of this catalyst in solvent-free cycloadditions, C-H activation, or other transformations, potentially using techniques like ball milling to facilitate reactions between solid-state reactants.

Conclusion and Future Perspectives

Recapitulation of Key Research Contributions of Chloro(pentamethylcyclopentadienyl)ruthenium(II) Tetramer

This compound, [Cp*RuCl]4, has made substantial contributions to organometallic chemistry, primarily serving as a highly effective and versatile precursor for a wide array of ruthenium complexes and catalytic systems. Its tetrameric nature allows for controlled dissociation and subsequent ligand exchange, facilitating the synthesis of both mononuclear and other multinuclear ruthenium species evitachem.comscholarsportal.info.

One of its primary roles is in catalysis, particularly in olefin metathesis, a crucial reaction for forming carbon-carbon double bonds in synthetic organic chemistry evitachem.comchemimpex.com. The compound has also demonstrated utility in catalytic hydrogenation, converting alkenes into alkanes evitachem.com. Beyond these, [Cp*RuCl]4 plays a key role in "click cycloadditions," such as the cycloaddition of azides with acetylenes, selectively yielding 1,5-disubstituted triazoles, which contrasts with the 1,4-regiochemistry typically observed with copper catalysis evitachem.comchalmers.se. This ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly noteworthy for its ability to enable the use of internal alkynes evitachem.comchalmers.se.

Furthermore, [Cp*RuCl]4 acts as a building block for advanced materials and in nanotechnology, owing to its unique electronic properties and stability evitachem.comchemimpex.com. Research has shown its application in the development of metal nanoparticles with tailored properties, opening avenues for innovation in electronics and materials science chemimpex.com. It has also been utilized in electrochemical applications, including fuel cells and batteries, contributing to improved energy efficiency chemimpex.com. The compound's higher thermal stability compared to ruthenium chlorides allows for better control over the coordinated state of resulting ruthenium clusters, which is beneficial for creating well-dispersed nitrogen-coordinated ruthenium clusters used in oxygen reduction electrocatalysis researchgate.net.

Table 1: Key Research Contributions of this compound

Research AreaSpecific Contributions
Catalysis Precursor for olefin metathesis, catalytic hydrogenation evitachem.com
Facilitates 1,5-selective azide-alkyne cycloaddition (RuAAC), including with internal alkynes evitachem.comchalmers.se
Formation of highly active catalysts for C-H activation and organic transformations chemimpex.comscholarsportal.infoamericanelements.com
Materials Science Development of advanced materials and nanomaterials due to unique electronic properties and stability evitachem.comchemimpex.com
Synthesis of metal nanoparticles with tailored properties for electronics chemimpex.com
Electrochemistry Applications in fuel cells and batteries, improving energy efficiency chemimpex.com
Precursor for well-dispersed Ru-clusters in oxygen reduction electrocatalysis researchgate.net
Organometallic Synthesis Versatile precursor for mononuclear and other multinuclear ruthenium complexes via ligand exchange evitachem.comscholarsportal.info
Used in the preparation of coordinatively unsaturated ruthenium(II) complexes rsc.org

Identification of Remaining Challenges and Knowledge Gaps in Ruthenium Cluster Chemistry

Despite the significant advancements facilitated by compounds like [Cp*RuCl]4, several challenges and knowledge gaps persist in the broader field of ruthenium cluster chemistry. A fundamental challenge lies in the precise control over cluster size and structure. While some methods allow for controlled synthesis, achieving monodisperse clusters with specific atomic arrangements remains difficult, especially for larger cluster sizes aip.orgmdpi.com. The complex electronic nature of ruthenium clusters also poses challenges for accurate computational modeling, with the validity of certain density functional theory (DFT) approaches being questioned for these systems aip.org.

Another area requiring further research is the detailed elucidation of reaction mechanisms involving ruthenium clusters. Although their catalytic activity is well-established, the exact pathways, intermediates, and the role of the cluster framework in many transformations are not fully understood bohrium.com. This lack of mechanistic insight can hinder rational catalyst design and optimization. For instance, the mechanism of action of ruthenium complexes in antitumor properties is not yet fully understood, necessitating more research bohrium.com.

Stability and scalability also present challenges. While [Cp*RuCl]4 exhibits good stability, the long-term stability of derivative clusters under various reaction conditions or in diverse applications, particularly in biological or harsh industrial environments, needs further investigation chemimpex.com. Scaling up the synthesis of specific ruthenium clusters while maintaining their desired structural and catalytic properties is also an ongoing hurdle for industrial applications americanelements.com. Furthermore, challenges exist in improving cell penetration for ruthenium-based anticancer agents and developing designs that enhance their antitumor activity and targeting ability bohrium.com.

Outlook for Future Innovations and Unexplored Applications of the Compound

The future of this compound and related ruthenium clusters is promising, with several avenues for innovation and unexplored applications. Continued research is expected to focus on fine-tuning the reactivity of [Cp*RuCl]4 to access novel ruthenium complexes with enhanced catalytic performance. This could involve exploring new ligand sets or reaction conditions that unlock unprecedented transformations or improve efficiency and selectivity for existing ones rsc.org.

In catalysis, there is potential for [Cp*RuCl]4 to serve as a precursor for catalysts in emerging areas such as CO2 reduction, C-H activation, and the production of sustainable fuels rsdjournal.org. Given ruthenium's versatility and its ability to exist in various oxidation states, further applications in electrocatalysis, particularly for oxygen reduction and hydrogen evolution reactions, are anticipated, building on recent successes in controlling cluster coordination states researchgate.netrsc.org. The synergistic effects between ruthenium clusters and single atoms, for instance, are showing promise in enhancing catalytic activity for hydrogen evolution reactions rsc.orgresearchgate.net.

Beyond catalysis, the unique photophysical properties of ruthenium complexes suggest potential for applications in optical materials, sensors, and even light-activated therapies rsdjournal.orgresearchgate.netrsc.org. The exploration of ruthenium clusters in nanomedicine, particularly as targeted drug delivery systems or next-generation anticancer agents, is a significant area of future development, offering advantages such as lower toxicity and better differentiation between healthy and malignant cells compared to platinum-based drugs bohrium.comresearchgate.netrsc.orgnih.gov. Integrating ruthenium complexes with nanostructured materials for targeted drug delivery to tumors is an active area of research nih.gov. Advances in computational chemistry and artificial intelligence could also accelerate the discovery of new ruthenium cluster architectures and their properties, leading to more efficient and selective applications across various scientific and industrial domains aip.org.

Q & A

Q. Experimental Design

Substrate Scope Screening : Test the tetramer with prochiral ketones (e.g., acetophenone derivatives) under hydrogenation conditions (H₂, 50–100 bar).

Chiral Induction Analysis : Pair the tetramer with chiral auxiliaries (e.g., BINAP ligands) and monitor enantiomeric excess (ee) via chiral HPLC .

Kinetic Profiling : Use in situ IR spectroscopy to track reaction intermediates and identify rate-limiting steps .

What purification techniques are optimal for isolating the tetramer from monomeric or dimeric impurities?

Methodological Guidance
Preparative TLC (1500 μm silica plates) with hexane/ethyl acetate gradients separates oligomeric species . Size-exclusion chromatography (SEC) in THF further differentiates aggregates. For air-sensitive samples, glovebox-compatible flash chromatography with degassed eluents minimizes decomposition .

How does the electronic structure of the tetramer influence its redox behavior in catalytic cycles?

Advanced Question
Cyclic voltammetry (CV) in acetonitrile reveals Ru(II/III) oxidation potentials (~+1.2 V vs. Ag/AgCl) and ligand-centered redox events. Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (e.g., ~3.1 eV) with catalytic activity in electron-transfer reactions. Spectroelectrochemical studies (UV-Vis-NIR under applied potentials) map intermediate species during catalysis .

What strategies mitigate challenges in handling the tetramer’s air sensitivity during experimental workflows?

Q. Methodological Guidance

Storage : Store under argon at –20°C in amber vials to prevent ligand dissociation.

Manipulation : Use Schlenk lines or gloveboxes for weighing and solution preparation.

Inert Matrices : Embed samples in paraffin or KBr pellets for spectroscopic analysis to minimize air exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.